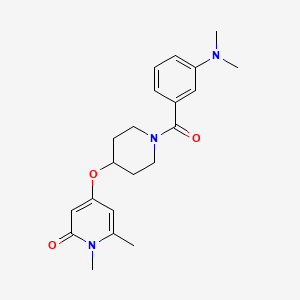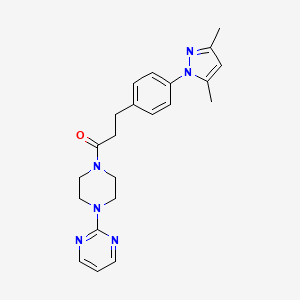![molecular formula C21H23N3O2 B2810715 4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline CAS No. 861212-47-7](/img/structure/B2810715.png)
4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline is a synthetic organic compound with a complex structure that exhibits various chemical properties. Its unique configuration and substituent groups provide it with significant relevance in chemical research, pharmaceutical development, and industrial applications.
Preparation Methods
Synthetic Routes
The synthesis of 4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline typically involves multiple steps:
Initial Formation: : The starting material often involves the preparation of 1-methyl-2-morpholino-1H-indole. This step can involve cyclization reactions utilizing appropriate indole precursors.
Methoxy Group Introduction: : The methoxy group is typically introduced through methylation reactions involving methanol and catalytic agents.
Schiff Base Formation: : The final step involves a condensation reaction between the indole derivative and 4-methoxyaniline, forming the Schiff base (imine) linkage.
Reaction Conditions
Temperature: : Typically carried out at elevated temperatures to facilitate the reactions.
Catalysts: : Acidic or basic catalysts depending on the specific steps involved.
Solvents: : Commonly used solvents include ethanol, methanol, and dichloromethane.
Industrial Production Methods
On an industrial scale, the synthesis processes are often optimized for higher yield and purity. This involves:
Automation: : Utilizing automated reactors for precision in reaction conditions.
Purification: : Implementing extensive purification methods such as crystallization and chromatography.
Optimization: : Reaction parameters are adjusted for cost-efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically affecting the methoxy group or the indole ring.
Reduction: : Reductive reactions may target the imine linkage, converting it back to the primary amine.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the indole nucleus.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Transition metal catalysts for hydrogenation.
Major Products
Scientific Research Applications
Chemistry
Synthetic Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Studied for its potential role as a ligand in catalytic reactions.
Biology
Biochemical Studies: : Used in studying enzyme interactions and receptor binding.
Cell Biology: : Assessed for its effects on cellular pathways and signaling mechanisms.
Medicine
Drug Development: : Investigated for potential therapeutic applications, particularly in targeting specific cellular pathways or receptors.
Pharmacology: : Its pharmacokinetics and dynamics are studied to understand its behavior in biological systems.
Industry
Material Science: : Utilized in the development of advanced materials with specific properties.
Agriculture: : Explored for its potential use as a bioactive compound in pest control.
Mechanism of Action
The effects of 4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline are mediated through its interaction with various molecular targets:
Molecular Targets: : It binds to specific proteins, enzymes, or receptors, altering their function.
Pathways Involved: : Engages in pathways related to cell signaling, metabolism, and gene expression, affecting cellular outcomes.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-[(E)-(1-methyl-2-pyrrolidino-1H-indol-3-yl)methylidene]aniline
4-methoxy-N-[(E)-(1-methyl-2-piperidino-1H-indol-3-yl)methylidene]aniline
Uniqueness
The presence of the morpholino group in 4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline provides unique steric and electronic properties, distinguishing it from its analogs. This results in distinct reactivity patterns and biological activities, offering potential advantages in specific applications.
This compound, with its intricate structure and diverse reactivity, holds considerable promise across various fields of scientific research and industry. Its unique properties make it a valuable subject for continued exploration and development.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-(1-methyl-2-morpholin-4-ylindol-3-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-23-20-6-4-3-5-18(20)19(21(23)24-11-13-26-14-12-24)15-22-16-7-9-17(25-2)10-8-16/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLDLUYBIUEVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1N3CCOCC3)C=NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2810634.png)



![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2810639.png)

![2-[1,7-DIMETHYL-9-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE](/img/structure/B2810644.png)

![1-(2,3-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2810646.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}propanamide](/img/structure/B2810649.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea](/img/structure/B2810651.png)
![4-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2810653.png)
